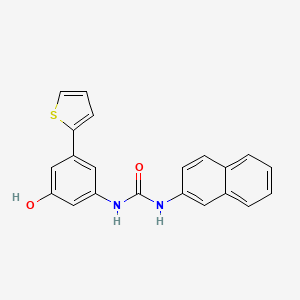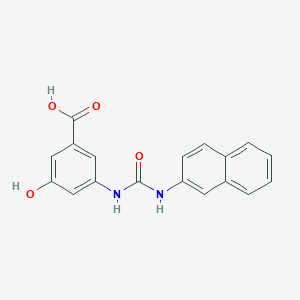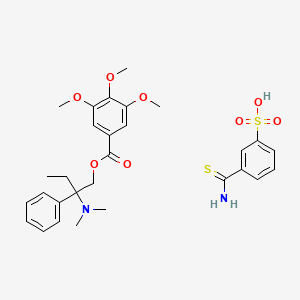
Trimebutine 3-thiocarbamoylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GIC-1001 is a 3-carbamothioylbenzenesulfonate (CTB) salt of its free base. is an opioid receptor agonist potentially for the treatment of pain.
Wissenschaftliche Forschungsanwendungen
Pain Management and Pharmacokinetics
Trimebutine 3-thiocarbamoylbenzenesulfonate, also known as GIC-1001, is primarily researched for its application in managing visceral pain, especially in patients undergoing sedation-free, full colonoscopy. A Phase I study investigated its safety, tolerability, and pharmacokinetics, revealing a safety profile similar to that of a placebo. The study showed that the drug's pharmacokinetics were mainly linear and proportional over the studied dose ranges, with food consumption affecting the pharmacokinetic profile of the analytes differently (Paquette et al., 2014).
Modulation of Neuronal Activation and Gastrointestinal Motility
The primary metabolite of trimebutine, nor-trimebutine, exhibits blocking activity on sodium channels and a potent local anesthetic effect. It has been studied for its effectiveness in modulating spinal neuronal activation induced by noxious somato-visceral stimuli and acute colonic inflammation. The research demonstrates its potential in reducing Fos expression in the spinal cord and decreasing abdominal contractions, suggesting its effectiveness in the therapy of abdominal pain in conditions like irritable bowel syndrome (Sinniger et al., 2005).
Effects on Gastrointestinal Motility and Potential as an Anti-tumor Agent
Trimebutine is recognized for its dual effects on gastrointestinal motility, where it has been used to treat both hypermotility and hypomotility disorders. It is suggested to attenuate colonic motility through inhibition of L-type Ca2+ channels at higher concentrations, while at lower concentrations, it enhances muscle contractions by depolarizing membrane potentials. This dual action positions trimebutine as a plausible modulator of gastrointestinal motility, offering insights into developing new prokinetic agents (Lee & Kim, 2011).
Moreover, trimebutine has shown promise as a potential anti-tumor agent, particularly in promoting glioma cell apoptosis. This suggests its possible application in the clinical management of glioma/glioblastoma, expanding its scope beyond gastrointestinal disorders (Fan et al., 2018).
Eigenschaften
CAS-Nummer |
1456509-46-8 |
|---|---|
Produktname |
Trimebutine 3-thiocarbamoylbenzenesulfonate |
Molekularformel |
C29H36N2O8S2 |
Molekulargewicht |
604.73 |
IUPAC-Name |
2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate 3-carbamothioylbenzenesulfonate |
InChI |
InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |
InChI-Schlüssel |
ACKBGPXURGPUEW-UHFFFAOYSA-N |
SMILES |
O=C(OCC(C1=CC=CC=C1)(N(C)C)CC)C2=CC(OC)=C(OC)C(OC)=C2.O=S(C3=CC=CC(C(N)=S)=C3)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



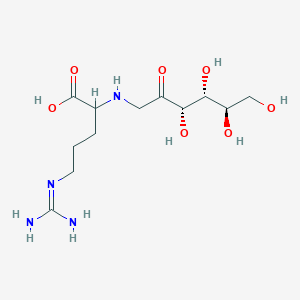
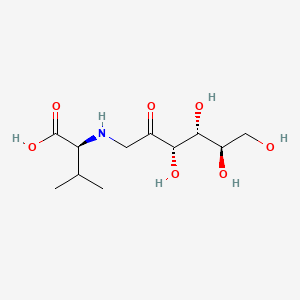
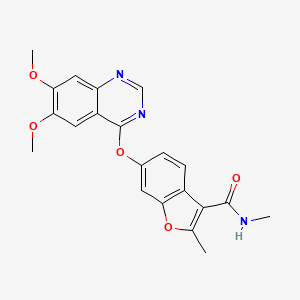
![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)

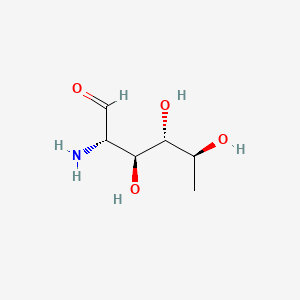
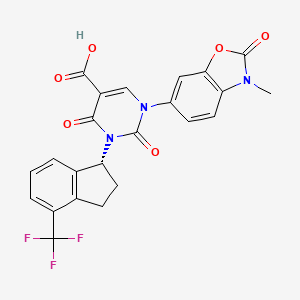
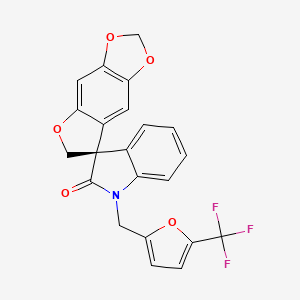
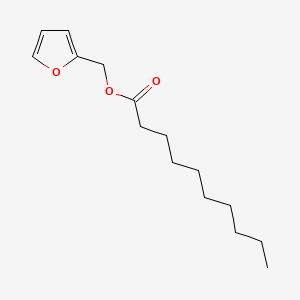
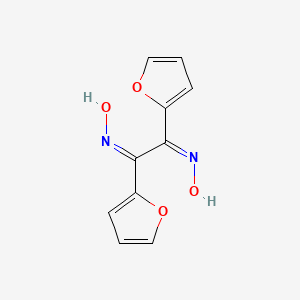
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
